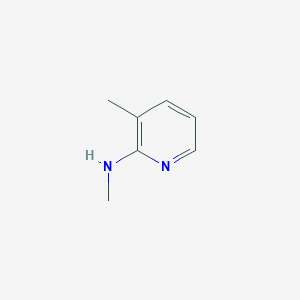
N,3-dimethylpyridin-2-amine
Overview
Description
N,3-dimethylpyridin-2-amine: is an organic compound with the molecular formula C7H10N2 . It is a derivative of pyridine, where the nitrogen atom at the second position is substituted with a dimethylamino group, and the third position of the pyridine ring is substituted with a methyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
N,3-Dimethylpyridin-2-amine, also known as 2-Dimethylaminopyridine , is a compound that is widely used in the synthesis of biologically active compounds of the pyridine series . .
Mode of Action
It is known that n,n-dimethylaminopyridines, a class of compounds to which this compound belongs, are widely used as base catalysts in organic synthesis . This suggests that this compound may interact with its targets by facilitating chemical reactions.
Biochemical Pathways
Given its role as a base catalyst in organic synthesis , it is likely that this compound influences a variety of biochemical pathways by facilitating the reactions within these pathways.
Pharmacokinetics
The compound’s molecular weight is 12217 , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
Given its role as a base catalyst in organic synthesis , it is likely that this compound facilitates a variety of chemical reactions at the molecular level, potentially leading to various cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Halopyridines: One of the most common methods for synthesizing N,3-dimethylpyridin-2-amine involves the amination of 2- and 4-halopyridines with dimethylamine.
One-Pot Synthesis: Another efficient method is the one-pot synthesis involving the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as flash chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,3-dimethylpyridin-2-amine can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Oxidation and Reduction: This compound can be oxidized to form N-oxides or reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: N,3-dimethylpyridin-2-amine is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and is employed in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a ligand in coordination chemistry.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
N,N-dimethylpyridin-4-amine: Similar in structure but with the dimethylamino group at the fourth position.
N,N-dimethylpyridin-2-amine: Lacks the methyl group at the third position.
Uniqueness: N,3-dimethylpyridin-2-amine is unique due to the presence of both a dimethylamino group and a methyl group on the pyridine ring. This dual substitution pattern imparts distinct reactivity and properties compared to other dimethylaminopyridine derivatives .
Properties
IUPAC Name |
N,3-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-4-3-5-9-7(6)8-2/h3-5H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLYAMRVRNNGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















